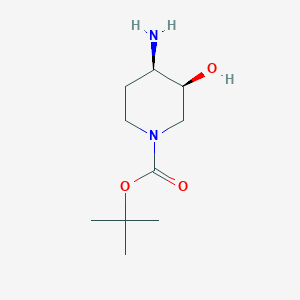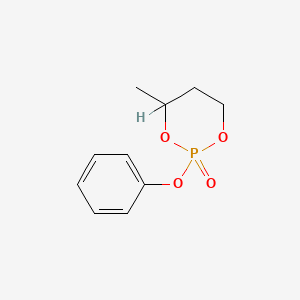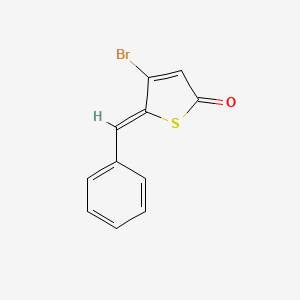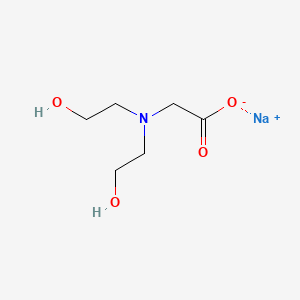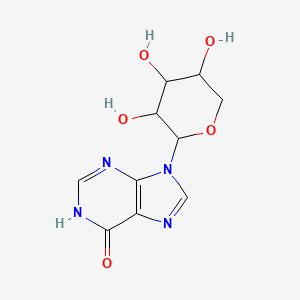
(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate" is a compound that falls under the category of hydrazones, which are formed from the reaction of hydrazines with ketones or aldehydes. These compounds are of significant interest due to their diverse chemical reactions and potential applications in various fields such as materials science and organic synthesis.
Synthesis Analysis
The synthesis of related ethyl hydrazono compounds often involves reactions under mild conditions, utilizing various starting materials and catalysts to achieve the desired hydrazone derivatives. For instance, ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate, a closely related compound, is characterized by experimental and theoretical studies, highlighting the π → π* nature of transitions and intramolecular conjugative/hyperconjugative interactions within the molecule (Rawat & Singh, 2015).
Molecular Structure Analysis
The molecular structure of hydrazone derivatives is often elucidated using X-ray diffraction, revealing intricate details such as crystal lattice structures and intermolecular interactions. For example, a study on a novel compound of ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate determined its structure, showing a monoclinic P21 space group with specific cell parameters (Wu, 2014).
Chemical Reactions and Properties
Hydrazone compounds like "(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate" undergo a variety of chemical reactions, including electroreductive radical cyclization, showcasing their versatility in organic synthesis. An example involves the catalytic reduction of ethyl 2-bromo-3-(3′,4′-methylenedioxyphenyl)-3-(propargyloxy)propanoate leading to the formation of cyclic products (Esteves et al., 2005).
Physical Properties Analysis
The physical properties of hydrazone compounds, including melting points, solubility, and crystal structures, are critical for their application in material science and organic synthesis. These properties are typically determined through experimental studies involving various spectroscopic and crystallographic techniques.
Chemical Properties Analysis
Hydrazone derivatives exhibit a wide range of chemical properties, such as electrophilicity, reactivity towards nucleophiles, and the ability to form various heterocyclic compounds. Their reactivity is often explored through studies on their electrophilic index, Fukui functions, and potential as non-linear optical (NLO) materials (Singh et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that compounds with similar structures are often involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds are involved in, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction can lead to the formation of complex organic compounds, potentially affecting various biochemical pathways.
Pharmacokinetics
It’s important to note that the bioavailability of similar compounds, such as boronic acids and their esters, can be influenced by their stability in water .
Result of Action
The suzuki–miyaura (sm) cross-coupling reaction, which similar compounds participate in, results in the formation of new carbon–carbon bonds . This can lead to the synthesis of complex organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate can be influenced by various environmental factors. For instance, boronic acids and their esters, which are structurally similar, are only marginally stable in water . Therefore, the presence of water and the pH of the environment could potentially influence the action of (E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl (2Z)-2-[(2-bromophenyl)hydrazinylidene]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-3-16-11(15)8(2)13-14-10-7-5-4-6-9(10)12/h4-7,14H,3H2,1-2H3/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWATJIINFXJFJ-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1Br)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-ethyl 2-(2-(2-bromophenyl)hydrazono)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[1-[2-[(2E)-2-phenacylideneimidazolidin-1-yl]ethyl]imidazolidin-2-ylidene]-1-phenylethanone](/img/no-structure.png)
